6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione

Description

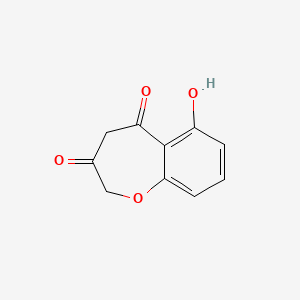

Structure

2D Structure

3D Structure

Properties

CAS No. |

63815-26-9 |

|---|---|

Molecular Formula |

C10H8O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

6-hydroxy-1-benzoxepine-3,5-dione |

InChI |

InChI=1S/C10H8O4/c11-6-4-8(13)10-7(12)2-1-3-9(10)14-5-6/h1-3,12H,4-5H2 |

InChI Key |

YINKEVSSUOSWPX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)COC2=CC=CC(=C2C1=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy would identify the number of chemically distinct protons, their connectivity, and their electronic environment. For 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione, one would expect to observe signals corresponding to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons at the C2 and C4 positions of the oxepine ring, and the hydroxyl proton. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would provide definitive information about the arrangement of these atoms.

Carbon-¹³ (¹³C) NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons (C3 and C5), the carbons of the aromatic ring, and the methylene carbons (C2 and C4). The chemical shifts would confirm the presence of these different types of carbon environments.

Currently, specific, experimentally-derived ¹H and ¹³C NMR data tables for this compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further detail on the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming which protons are adjacent to one another, for instance, within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, helping to define the compound's three-dimensional conformation.

Detailed correlation data from these 2D NMR experiments for this compound has not been publicly reported.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural insights through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula of this compound (C₁₀H₈O₄). This is a critical step in confirming the identity of a synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavages of the oxepine ring and losses of small molecules like carbon monoxide (CO) or water (H₂O), providing further confirmation of the proposed structure.

Specific HRMS data and detailed MS/MS fragmentation analyses for this compound are not documented in the accessible literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The hydroxyl (-OH) group, typically a broad band.

The carbonyl (C=O) groups of the dione (B5365651), which would likely appear as strong absorption bands in the region of 1650-1750 cm⁻¹.

The C-O-C ether linkage within the oxepine ring.

The C=C bonds of the aromatic ring.

While the synthesis paper likely contains this information, a specific data table of IR absorption frequencies for this compound is not available in the public domain.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, which is invaluable for confirming the molecular structure of a synthesized compound.

To perform SCXRD analysis on this compound, a high-quality single crystal of the compound would be required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a related class of compounds, benzodiazepinones, SCXRD has been used to confirm their structure and conformation. For example, analysis of a substituted pyrido[2,3-b] dss.go.thnih.govdiazepin-4-one revealed a monoclinic crystal system with a C2/c space group. orgsyn.org A similar analysis for this compound would yield precise crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound This table is illustrative and based on data for other heterocyclic compounds; specific data for the title compound is not available.

| Parameter | Value |

|---|---|

| Chemical Formula | C9H8O4 |

| Formula Weight | 180.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| β (°) | Value not available |

| Volume (Å3) | Value not available |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to chemical analysis, serving to separate, identify, and quantify the components of a mixture. For a compound like this compound, these techniques are essential for assessing the purity of a synthesized batch and for isolating it from reaction byproducts.

HPLC is a highly efficient separation technique used to determine the purity of a compound. A solution of the sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. A detector measures the analyte as it elutes, producing a chromatogram where peak area corresponds to concentration.

In the analysis of a different benzoxepine (B8326511) derivative, 1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, preparative HPLC was used for isolation. dss.go.th A typical analytical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Table 2: Illustrative HPLC Method Parameters This table represents a typical method and is not based on published data for the title compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Retention Time (tR) | Value not available |

Gas chromatography is suitable for compounds that are volatile and thermally stable. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. For non-volatile compounds, derivatization is often required to increase volatility. Given the hydroxyl and ketone groups, this compound would likely require derivatization, for example, through silylation, to convert the polar -OH group into a less polar trimethylsilyl (B98337) (TMS) ether prior to GC analysis. mdpi.com

Hyphenated techniques couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), providing both retention time and mass-to-charge ratio (m/z) data.

LC-MS: Liquid chromatography-mass spectrometry would be a powerful tool for analyzing this compound. It would confirm the molecular weight of the compound eluting at a specific retention time, providing a high degree of confidence in its identity. The mass spectrometer could detect the protonated molecule [M+H]⁺ or other adducts.

GC-MS: Gas chromatography-mass spectrometry provides structural information through characteristic fragmentation patterns upon electron ionization. nih.gov After derivatization, a GC-MS analysis of this compound would yield a chromatogram and a mass spectrum for the derivatized compound. The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and fragment ions that can be used to confirm the structure. For many organic compounds, derivatization is a key step to ensure successful analysis by GC-MS. mdpi.com

Computational and Theoretical Investigations of 6 Hydroxy 1 Benzoxepine 3,5 2h,4h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione, such studies would provide critical insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Optimized Geometry and Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the optimized geometry, bond lengths, bond angles, or electronic structure for this compound have been published. This type of analysis would be essential to determine the most stable three-dimensional arrangement of the molecule and the distribution of electron density.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound is not available in the literature. Such an analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the compound's chemical reactivity, kinetic stability, and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution across the molecule, identifying electrophilic and nucleophilic sites and predicting its behavior in intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules over time, have not been reported for this compound. MD simulations would be invaluable for exploring its conformational landscape, revealing how the molecule behaves in a dynamic environment, such as in a solvent or interacting with a biological target.

Conformational Analysis and Energetic Stability Studies

Specific conformational analysis and energetic stability studies for this compound are absent from the scientific literature. Due to the flexibility of the seven-membered ring, this compound likely exists in multiple conformations. A detailed study would be required to identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Studies and Transition State Analysis

No computational studies on the reaction mechanisms or transition state analyses involving this compound have been published. This research would be necessary to understand its synthetic pathways, degradation, or metabolic fate at a molecular level by identifying the high-energy transition states that govern reaction rates.

In Silico Structure-Activity Relationship (SAR) Prediction

No dedicated in silico Structure-Activity Relationship (SAR) studies for this compound were identified. Such studies would typically involve computational methods to understand how modifications to the chemical structure of the benzoxepine-dione scaffold might influence its biological activity. This process often includes the generation of quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties of a series of compounds with their potencies. Without experimental data or prior computational models for this specific scaffold, no detailed SAR predictions can be formulated.

Virtual Screening and Ligand Design Principles for Benzoxepine-Dione Scaffolds

There is no available information on virtual screening campaigns that have utilized the this compound or a general benzoxepine-dione scaffold to identify potential bioactive molecules. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Similarly, specific ligand design principles derived from computational studies for the benzoxepine-dione scaffold have not been reported. Ligand design principles are guidelines that emerge from understanding the key interactions between a ligand and its target protein, often elucidated through molecular docking and molecular dynamics simulations. These principles are crucial for the rational design of new, more potent, and selective molecules. The absence of such studies for the benzoxepine-dione scaffold means that no established computational design strategies can be reported at this time.

Chemical Reactivity and Transformation Studies of 6 Hydroxy 1 Benzoxepine 3,5 2h,4h Dione

Derivatization Reactions and Functional Group Interconversions

There is a notable lack of specific, published research detailing the derivatization and functional group interconversions of 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione. In principle, the molecule possesses several reactive sites amenable to chemical modification. The phenolic hydroxyl group could undergo O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions. The dione (B5365651) functionality presents opportunities for enol ether formation, ketalization, or reactions with various nucleophiles at the carbonyl carbons. However, without experimental data, any discussion of these potential reactions remains speculative.

Catalytic Transformations Involving the Benzoxepine-Dione Framework

Similarly, there is a scarcity of information on catalytic transformations specifically utilizing this compound as a substrate. The broader class of unsaturated oxepines has been the subject of catalytic studies, including hydrogenation and various metal-catalyzed cycloadditions or isomerizations. For the title compound, catalytic hydrogenation of the aromatic ring or the dione carbonyls could be theoretically possible, but reaction conditions and outcomes have not been documented. The presence of multiple functional groups could present challenges in terms of chemoselectivity, making dedicated studies essential to understand its behavior under catalytic conditions.

Mechanistic Organic Chemistry of Benzoxepine Dione Systems

Elucidation of Novel Reaction Pathways for Benzoxepine-Dione Formation

The synthesis of the 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione core can be approached through various synthetic strategies, with intramolecular cyclization being a prominent method. One of the most classical and relevant pathways for the formation of the β-dicarbonyl moiety within a cyclic system is the Dieckmann condensation. wikipedia.orgpurechemistry.orgorganic-chemistry.orgsynarchive.com This intramolecular reaction of a diester in the presence of a base is a powerful tool for the formation of five- and six-membered rings, and can be extended to the formation of seven-membered rings, albeit sometimes with lower efficiency.

For the specific case of this compound, a plausible Dieckmann condensation pathway would involve a precursor such as a methyl 2-(2-((2-ethoxy-2-oxoethyl)oxy)acetyl)benzoate derivative. The reaction mechanism would proceed via the formation of an enolate at the carbon alpha to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to the cyclized β-keto ester. Subsequent hydrolysis and decarboxylation under acidic conditions would yield the target benzoxepine-dione.

Beyond classical approaches, modern synthetic chemistry offers several novel reaction pathways that could be adapted for the synthesis of benzoxepine-dione systems. Tandem reactions, which combine multiple bond-forming events in a single operation, are particularly attractive for their efficiency. For instance, a tandem α-vinylation of a carbonyl compound followed by an intramolecular nucleophilic aromatic substitution (SNA_r) has been successfully employed for the synthesis of functionalized benzoxepines. organic-chemistry.org Another innovative approach involves a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates, proceeding through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution. organic-chemistry.org

Transition metal-catalyzed reactions have also emerged as powerful tools for the construction of complex heterocyclic frameworks. A nickel-catalyzed tandem reductive cyclization has been utilized for the synthesis of the tricyclic core of linoxepin, a natural product containing a benzoxepine (B8326511) ring. rsc.org Similarly, copper-catalyzed one-pot etherification/aldol (B89426) condensation cascade reactions have been developed for the synthesis of dibenzoxepine lactams. nih.gov These methodologies could potentially be adapted for the synthesis of this compound by carefully choosing the appropriate starting materials.

Furthermore, cycloaddition reactions offer another avenue for the construction of the benzoxepine skeleton. A rhodium-catalyzed formal (5 + 2) cycloaddition of o-vinylphenols to alkynes provides a practical and atom-economical route to highly valuable benzoxepine skeletons. organic-chemistry.org While these novel pathways have not been explicitly reported for the synthesis of this compound, they represent the forefront of synthetic strategy and offer promising avenues for future research into the formation of this and related benzoxepine-dione systems.

Table 1: Comparison of Potential Reaction Pathways for Benzoxepine-Dione Formation

| Reaction Pathway | Key Features | Potential Precursors for this compound |

| Dieckmann Condensation | Intramolecular cyclization of a diester. | Substituted phenolic diester |

| Tandem α-Vinylation/SNA_r | Combination of vinylation and nucleophilic aromatic substitution. | A ketone and a 2-fluorophenylacetylene derivative |

| Nickel-Catalyzed Reductive Cyclization | Tandem reaction involving a transition metal catalyst. | Aromatic aldehyde and an alkyne |

| (5 + 2) Cycloaddition | Rhodium-catalyzed cycloaddition. | An o-vinylphenol and an alkyne |

Kinetic and Thermodynamic Considerations in Benzoxepine-Dione Chemistry

The formation of cyclic structures, particularly medium-sized rings like the seven-membered ring of benzoxepines, is often governed by a delicate interplay of kinetic and thermodynamic factors. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.orglibretexts.org In the context of the synthesis of this compound, the competition between different reaction pathways can lead to the formation of either the kinetically or thermodynamically favored product, depending on the reaction conditions.

The concepts of kinetic and thermodynamic control are crucial in understanding the product distribution in such reactions. A kinetically controlled reaction is one where the product that is formed the fastest predominates. This usually occurs at lower temperatures where the reactions are irreversible. The kinetic product is formed via the transition state with the lowest activation energy. libretexts.orglibretexts.org Conversely, a thermodynamically controlled reaction occurs at higher temperatures where the reactions are reversible, allowing for an equilibrium to be established. In this case, the most stable product, the one with the lowest Gibbs free energy, will be the major product. libretexts.orglibretexts.org

For the intramolecular cyclization to form the benzoxepine-dione ring, there could be competing pathways leading to different ring sizes or isomeric products. For instance, an alternative cyclization could potentially lead to a six-membered ring, which is generally more stable than a seven-membered ring. However, the specific substitution pattern of the precursor molecule will dictate the feasibility of these competing pathways.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the kinetic and thermodynamic aspects of reaction mechanisms. nih.govrsc.orgmdpi.comrsc.org DFT calculations can be employed to model the potential energy surface of the reaction, allowing for the determination of the energies of reactants, transition states, intermediates, and products. This information can be used to calculate activation energies and reaction enthalpies, providing insight into whether a reaction is likely to be under kinetic or thermodynamic control. For instance, DFT studies on the cyclization of 1,2-divinylbenzene and its derivatives have been used to elucidate the pericyclic character of the reactions. sciforum.net Similar computational studies on the formation of this compound could provide valuable data on the relative stabilities of possible intermediates and the energy barriers for different cyclization pathways.

Table 2: Key Parameters in Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible | Reversible |

| Major Product | Formed fastest (lowest activation energy) | Most stable (lowest Gibbs free energy) |

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is greatly aided by the identification and characterization of any reaction intermediates. In the synthesis of this compound, particularly through a pathway like the Dieckmann condensation, the formation of specific intermediates can be postulated. The key intermediate in a Dieckmann condensation is the enolate formed upon deprotonation of the diester precursor. wikipedia.orgpurechemistry.orgorganic-chemistry.orgsynarchive.com This enolate is a highly reactive species that undergoes the intramolecular cyclization.

While the direct observation of such transient intermediates can be challenging, their existence can often be inferred from the reaction products and by trapping experiments. researchgate.netnih.gov For example, the enolate intermediate could potentially be trapped by an external electrophile added to the reaction mixture.

In the synthesis of analogous heterocyclic systems, such as pyrido[2,3-b] researchgate.netacs.orgdiazepin-4-ones, open-chain intermediates have been successfully isolated and characterized. nih.gov This suggests that for the formation of this compound, an analogous acyclic β-keto ester intermediate could potentially be isolated under carefully controlled reaction conditions, such as low temperatures or the use of a weaker base. The characterization of such an intermediate would provide strong evidence for the proposed reaction pathway.

Spectroscopic techniques are invaluable for the characterization of both stable molecules and transient intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can provide detailed structural information. Infrared (IR) spectroscopy is useful for identifying key functional groups, such as the carbonyl groups of the dione (B5365651) and any ester intermediates. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds. For highly reactive or short-lived intermediates, specialized techniques such as low-temperature NMR or trapping experiments followed by spectroscopic analysis of the trapped product are often necessary. The spectroscopic characterization of ethylenedione, a simple but elusive dione, highlights the advanced techniques that can be brought to bear on such problems. chemistryviews.org

Table 3: Plausible Intermediates and Methods for Their Characterization

| Plausible Intermediate | Potential Reaction Pathway | Method of Identification/Characterization |

| Enolate | Dieckmann Condensation | Trapping with an electrophile, followed by spectroscopic analysis of the product. |

| Acyclic β-Keto Ester | Dieckmann Condensation | Isolation under controlled conditions, followed by NMR, IR, and MS analysis. |

| Acylketene | Thermal or photochemical reactions | Trapping with nucleophiles or dienophiles. nih.gov |

| Organometallic Complex | Transition metal-catalyzed cyclization | In situ spectroscopic methods (e.g., NMR, IR) under reaction conditions. |

Applications As a Chemical Scaffold and Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Natural Product Analogs

Currently, there is a notable lack of published research specifically detailing the utilization of 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione as a direct precursor or scaffold in the total synthesis or the preparation of complex natural product analogs. While the broader benzoxepine (B8326511) and dibenzoxepine motifs are present in a variety of natural products, the specific dione (B5365651) variant has not been extensively explored as a starting material for such synthetic endeavors. nih.govthieme-connect.denih.gov The total synthesis of natural products containing the oxepine ring often involves the construction of the seven-membered ring at a late stage of the synthesis rather than starting with a pre-formed benzoxepine scaffold. thieme-connect.denih.govnih.gov

Design and Construction of Novel Chemical Entities

The this compound scaffold serves as a valuable starting point for the design and construction of novel chemical entities, primarily due to its multiple reactive sites. The dibenzo[b,f]oxepine framework, a related structure, is recognized as an important scaffold in medicinal chemistry, appearing in several medicinally relevant plants and synthetic compounds with a wide range of biological activities. nih.govmdpi.commdpi.com This highlights the potential of the benzoxepine core in the development of new therapeutic agents.

The reactivity of the this compound can be exploited in various ways:

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, thereby modulating the molecule's steric and electronic properties.

Reactions at the Dicarbonyl Moiety: The β-dicarbonyl system can undergo a range of classical reactions, such as aldol (B89426) condensations, Knoevenagel condensations, and reactions with nucleophiles at the carbonyl carbons. This allows for the annulation of new rings or the introduction of diverse functional groups.

Derivatization of the Benzene (B151609) Ring: The aromatic ring can be subjected to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce additional functionalities.

These potential modifications are summarized in the table below:

| Reactive Site | Potential Reactions | Outcome |

| Phenolic -OH | Alkylation, Acylation, Etherification | Introduction of diverse side chains, alteration of solubility and electronic properties. |

| β-Dicarbonyl | Aldol condensation, Knoevenagel condensation, Michael addition | Formation of new carbon-carbon bonds, annulation of additional rings. |

| Aromatic Ring | Electrophilic Aromatic Substitution (Nitration, Halogenation) | Introduction of functional groups for further synthetic transformations. |

The synthesis of this compound itself has been reported, providing a basis for its availability for further synthetic explorations. acs.org The strategic combination of reactions at these different sites can lead to a vast library of novel compounds with potentially interesting biological or material properties.

Development of Supramolecular Assemblies Featuring Benzoxepine-Dione Units

There is currently no available research on the development of supramolecular assemblies that specifically feature this compound units. The study of supramolecular structures often involves molecules with specific recognition motifs capable of forming well-defined assemblies through non-covalent interactions. While the hydroxyl and carbonyl groups of the target compound could potentially participate in hydrogen bonding, dedicated studies to exploit these features for the construction of supramolecular architectures have not been reported. A study on the supramolecular structure of a related compound, 6-hydroxy-1,3-benzoxathiol-2-one, revealed extensive hydrogen bonding and π–π stacking interactions, suggesting that similar interactions might be possible with the benzoxepine-dione scaffold under appropriate conditions. researchgate.net

In Vitro Biological Activity and Pharmacological Potential of Benzoxepine Dione Derivatives Mechanism Focused

Enzyme Inhibition Studies and Target Identification

No specific studies detailing the enzyme inhibition properties or identifying specific enzyme targets for 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione or its derivatives were found in the available scientific literature.

Receptor Binding Assays and Binding Affinity Determinations

Information regarding receptor binding assays conducted on this compound derivatives, including data on their binding affinities for specific biological receptors, is not available in published research.

Cell-Based Assays for Cellular Response Mechanisms (e.g., cell proliferation, cell attachment, cell viability, metabolic activity)

There is a lack of published data from cell-based assays investigating the effects of this compound derivatives on cellular mechanisms such as cell proliferation, viability, or metabolic activity. A related dibenzoxepine compound, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, was tested for cytotoxicity against human colon adenocarcinoma (HCT-15) and T-cell leukemia (Jurkat) cell lines but showed no apparent activity. mdpi.com

Investigations into Molecular Mechanisms of Action (e.g., signaling pathways affected)

No studies were identified that investigated the molecular mechanisms of action for this compound or its analogs, and therefore no information is available on the signaling pathways they may affect.

Structure-Activity Relationship (SAR) Studies of Benzoxepine-Dione Analogs at a Molecular Level

A critical analysis of structure-activity relationships for the 1-benzoxepine-3,5(2H,4H)-dione scaffold is not possible due to the absence of comparative biological activity data for a series of its analogs in the scientific literature.

High-Throughput Screening for Identification of Active Benzoxepine-Dione Scaffolds

No public records or studies were found that indicate the inclusion of the this compound scaffold in high-throughput screening campaigns for the identification of new biologically active compounds.

Future Directions and Emerging Research Avenues for Benzoxepine Dione Chemistry

Application of Machine Learning and AI in Retrosynthesis and Reaction Prediction

For 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione, AI could be employed to:

Optimize Existing Synthetic Routes: Machine learning models can analyze the known synthesis of this compound and suggest modifications to improve yield, reduce reaction times, or lower costs.

Discover Novel Synthetic Pathways: AI algorithms could propose entirely new methods for synthesizing the benzoxepine-dione core, potentially utilizing more readily available or environmentally friendly starting materials.

Predict Reaction Outcomes: By learning the underlying principles of chemical reactivity, AI can predict the products of novel reactions involving the benzoxepine-dione scaffold, accelerating the discovery of new derivatives with desired properties.

Interactive Table: Potential AI/ML Applications in the Synthesis of this compound

| Application Area | Potential Impact |

| Retrosynthesis | Identification of more efficient and cost-effective synthetic routes. |

| Reaction Prediction | Faster screening of potential reactions and catalysts. |

| Process Optimization | Improved reaction yields and reduced waste generation. |

Sustainable and Environmentally Benign Synthesis of Benzoxepine-Dione Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of this compound and its derivatives, a focus on sustainability is a key future direction. This involves the use of renewable starting materials, the reduction or elimination of hazardous solvents and reagents, and the development of energy-efficient reaction conditions. nih.govnih.gov

Emerging sustainable synthetic strategies that could be applied to this compound class include:

Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and mild reaction conditions, reducing the environmental impact of chemical synthesis. nih.govresearchgate.netrsc.org For instance, enzymes could be employed for the stereoselective hydroxylation or reduction of the dione (B5365651) functional groups. researchgate.net

Photocatalysis: Visible-light photocatalysis represents a green and powerful tool for the formation of complex chemical bonds under mild conditions, which could be applied to the synthesis and functionalization of the benzoxepine (B8326511) scaffold. rsc.orgresearchgate.netresearchgate.netrsc.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for chemical reactions, along with better control over reaction parameters, leading to higher yields and purity.

Exploration of Novel Biological Targets for Benzoxepine-Dione Scaffolds

The benzoxepine scaffold is present in a number of natural products and synthetic compounds with a wide range of biological activities. sigmaaldrich.comresearchgate.netnih.gov While the specific biological targets of this compound are not yet extensively studied, its structural features suggest potential for interaction with various biological macromolecules.

Future research in this area will likely involve:

In Silico Screening: Computational methods, such as molecular docking and virtual screening, can be used to predict the potential biological targets of this compound and its derivatives. nih.govnih.govnih.gov This approach allows for the rapid screening of large compound libraries against a panel of known protein targets.

High-Throughput Screening: Experimental screening of this compound against a diverse range of biological assays can identify novel bioactivities and potential therapeutic applications.

Target Identification and Validation: Once a potential biological activity is identified, further studies are needed to confirm the specific molecular target and elucidate the mechanism of action. Techniques such as photoaffinity labeling can be employed for this purpose. nih.gov

Interactive Table: Potential Biological Activities of Benzoxepine-Dione Derivatives

| Potential Therapeutic Area | Rationale |

| Anti-inflammatory | Benzoxepane derivatives have shown anti-neuroinflammatory effects. nih.gov |

| Anticancer | Some dibenz[b,e]oxepine-dione derivatives have exhibited cytotoxicity against cancer cell lines. mdpi.com |

| Neurological Disorders | The benzoxepine scaffold is a component of some pharmacologically active compounds targeting the central nervous system. nih.gov |

Advanced Materials Science Applications of Benzoxepine-Dione Based Compounds

The unique chemical structure of this compound, with its combination of aromatic and heterocyclic rings and reactive functional groups, makes it an interesting building block for the development of novel functional materials.

Potential applications in materials science include:

Polymer Synthesis: The hydroxyl and dione groups can serve as reactive sites for polymerization reactions, leading to the creation of new polymers with tailored properties. These polymers could find applications as high-performance plastics, resins, or coatings.

Functional Dyes and Pigments: The chromophoric benzoxepine-dione core could be modified to create novel dyes with specific optical properties, such as absorption and fluorescence, for use in imaging, sensing, or optoelectronic devices.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling systems and supramolecular materials with unique architectures and functions. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis of benzoxepine-dione derivatives typically involves cyclization or oxidation reactions. For example, bromination or azide substitution has been used to modify quinoline-dione analogs . Key considerations include:

- Reagent selection : Oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or NIS (N-iodosuccinimide) can facilitate regioselective transformations .

- Solvent systems : Methanol/ethyl acetate mixtures (1:1) are effective for hydrogenation steps, as seen in triazine-dione derivatives .

- Temperature control : Reactions performed at 30 psi and 30°C improve hydrogenation efficiency .

Table 1: Example Reaction Conditions for Analog Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ | 75–82 | |

| Azide substitution | NaN₃ in DMF | 68 |

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve hydroxyl and carbonyl groups, with characteristic shifts at δ 11.71–12.01 ppm for hydroxyl protons .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 376.4 g/mol for related diones) .

- Melting point analysis : Consistency with literature values (e.g., 210°C for triazine-dione derivatives) indicates purity .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses impurity profiles .

Note : Cross-validate results with multiple techniques to address discrepancies caused by hygroscopicity or polymorphic forms .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at ≤25°C, away from moisture and oxidizers .

- Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Tip : Monitor for STOT SE (specific target organ toxicity) via regular air sampling in workspaces .

Advanced Research Questions

Q. How can the reactivity of this compound under acidic or basic conditions be systematically studied?

Answer:

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) and analyze degradation via LC-MS .

- Kinetic studies : Track half-life (t½) under varying temperatures to model Arrhenius behavior .

- Byproduct identification : Use HRMS and 2D NMR to characterize hydrolysis products (e.g., ring-opened carboxylic acids) .

Table 2: Example Stability Data

| Condition | Degradation Pathway | Major Byproduct |

|---|---|---|

| pH < 2 | Ring-opening | 4-Hydroxybenzoic acid |

| pH > 10 | Decarboxylation | Benzoxepine fragment |

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Scaffold modification : Introduce substituents (e.g., methyl, halogens) at positions 3 and 5 to probe electronic effects .

- Computational modeling : DFT calculations predict electrophilic regions for nucleophilic attack .

- Bioactivity assays : Test derivatives against target enzymes (e.g., D-amino acid oxidase) to correlate substituents with IC₅₀ values .

Case Study : 6-Hydroxy-2-(3-methylphenethyl)-1,2,4-triazine-3,5-dione showed enhanced inhibitory activity (82% yield, IC₅₀ = 0.8 µM) due to hydrophobic interactions .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

Answer:

- Purity verification : Re-crystallize samples and re-analyze using DSC (differential scanning calorimetry) .

- Solvent selection : Test solubility in DMSO, methanol, and water under controlled humidity .

- Inter-laboratory validation : Collaborate with independent labs to standardize protocols (e.g., ICH Q2 guidelines) .

Root Cause Analysis : Discrepancies often arise from polymorphic forms or residual solvents (e.g., <0.1% ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.